

Methyl 3-amino-5-hydroxybenzoate physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-amino-5-hydroxybenzoate

Cat. No.: B1314011

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Methyl 3-amino-5-hydroxybenzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Methyl 3-amino-5-hydroxybenzoate** (CAS No: 67973-80-2). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and outlining relevant experimental methodologies.

Core Physical and Chemical Properties

Methyl 3-amino-5-hydroxybenzoate is a solid organic compound with the molecular formula $C_8H_9NO_3$.^{[1][2]} It is characterized by the presence of amino, hydroxyl, and methyl ester functional groups attached to a benzene ring. These functional groups are key determinants of its physical and chemical behavior. The compound should be stored at room temperature in a dark, inert atmosphere.^[3] Commercially available purities are typically around 95-96%.^{[1][3][4]}

Quantitative Data Summary

The following tables summarize the key physical properties of **Methyl 3-amino-5-hydroxybenzoate**.

Property	Value	Reference
Molecular Weight	167.16 g/mol	[5]
Molecular Formula	C ₈ H ₉ NO ₃	[1] [2]
Melting Point	124.5°C	[1]
Boiling Point	376.446°C at 760 mmHg	[1]
Density	1.306 g/cm ³	[1]
Flash Point	181.468°C	[1]
Physical Form	Solid	[3]
Computed Properties	Value	Reference
Exact Mass	167.058243149 Da	[5]
H-Bond Acceptor Count	4	[1]
H-Bond Donor Count	2	[1]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **Methyl 3-amino-5-hydroxybenzoate**. While specific spectra for this exact compound are not readily available in the search results, data for closely related compounds such as methyl 3-aminobenzoate and methyl 3-hydroxybenzoate provide insights into the expected spectral characteristics.

- **¹H NMR** (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3,5-substitution pattern on the benzene ring.
- **¹³C NMR** (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.[\[5\]](#)

- IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the amine, the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-H and C=C stretches of the aromatic ring.[5]
- Mass Spectrometry: Mass spectrometry data will show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns that can help confirm the structure.[5]

Experimental Protocols

The following sections describe generalized experimental protocols for determining key physical properties and for the synthesis and purification of related compounds, which are applicable to **Methyl 3-amino-5-hydroxybenzoate**.

Melting Point Determination

Methodology:

- A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.
- The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. A narrow melting point range is indicative of high purity.

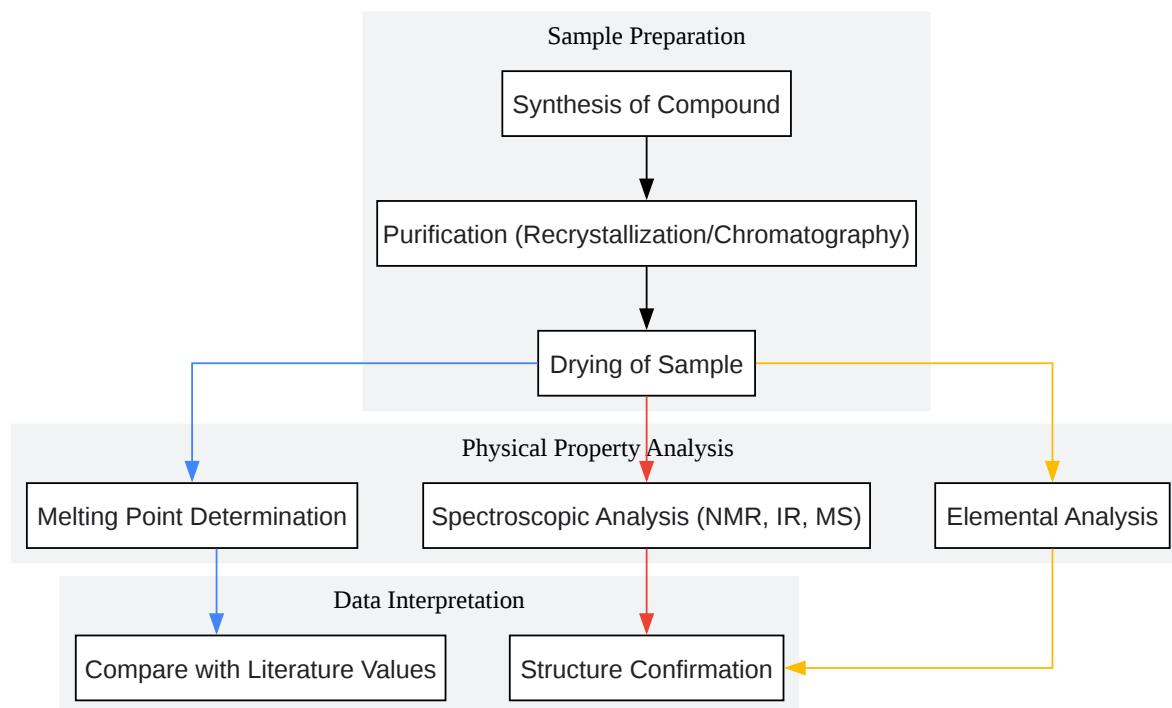
Recrystallization for Purification

Methodology:

- The crude solid is dissolved in a minimum amount of a suitable hot solvent.
- The hot solution is filtered to remove any insoluble impurities.

- The filtrate is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.
- The formed crystals are collected by vacuum filtration.
- The crystals are washed with a small amount of cold solvent to remove any adhering impurities.
- The purified crystals are dried in a desiccator or a vacuum oven to remove residual solvent.

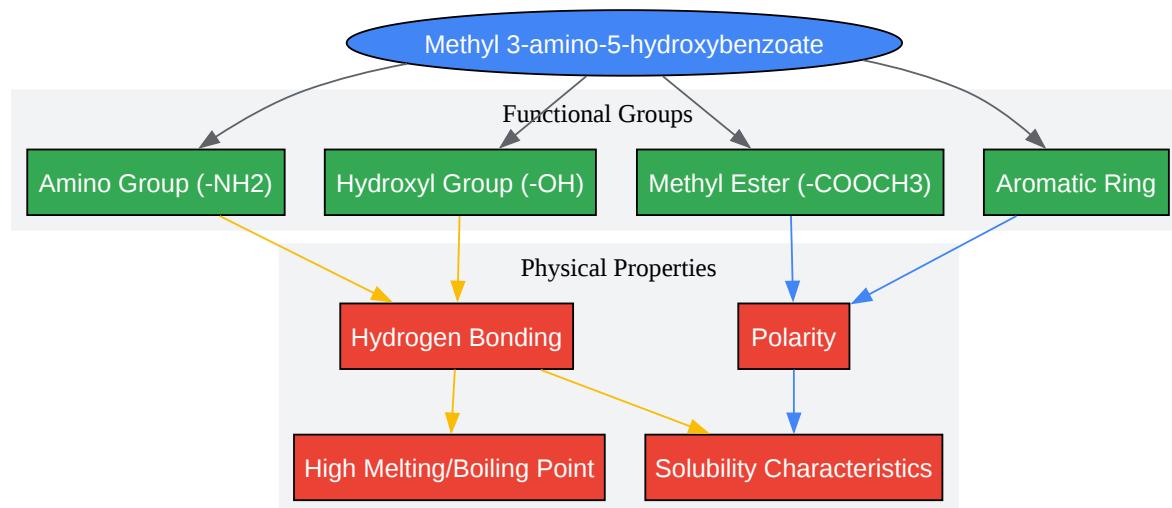
General Synthesis Approach


While a specific protocol for **Methyl 3-amino-5-hydroxybenzoate** was not detailed in the search results, a common synthetic route involves the esterification of the corresponding carboxylic acid (3-amino-5-hydroxybenzoic acid).

Esterification Protocol (General):

- 3-amino-5-hydroxybenzoic acid is dissolved in an excess of anhydrous methanol.
- A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added to the solution.
- The reaction mixture is heated to reflux for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the excess methanol is removed under reduced pressure.
- The residue is neutralized with a weak base (e.g., sodium bicarbonate solution).
- The crude product is extracted with an organic solvent (e.g., ethyl acetate).
- The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude **Methyl 3-amino-5-hydroxybenzoate**, which can then be purified by recrystallization or column chromatography.

Visualizations


Experimental Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of physical properties.

Structure-Property Relationship

[Click to download full resolution via product page](#)

Caption: Relationship between structure and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Methyl 3-amino-5-hydroxybenzoate | C₈H₉NO₃ | CID 12438277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Methyl 3-amino-5-hydroxybenzoate physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1314011#methyl-3-amino-5-hydroxybenzoate-physical-properties\]](https://www.benchchem.com/product/b1314011#methyl-3-amino-5-hydroxybenzoate-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com